molecular formula C10H17Cl2N5O B13480115 N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride

Cat. No.: B13480115
M. Wt: 294.18 g/mol
InChI Key: YBHWOFPQNTYJOD-UHFFFAOYSA-N
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Description

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is a compound that belongs to the pyridazine family. Pyridazines are heterocyclic compounds containing two adjacent nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives such as:

Uniqueness

N-methyl-6-(piperazin-1-yl)pyridazine-3-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct physicochemical properties and biological activities compared to other pyridazine derivatives .

Properties

Molecular Formula

C10H17Cl2N5O

Molecular Weight

294.18 g/mol

IUPAC Name

N-methyl-6-piperazin-1-ylpyridazine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C10H15N5O.2ClH/c1-11-10(16)8-2-3-9(14-13-8)15-6-4-12-5-7-15;;/h2-3,12H,4-7H2,1H3,(H,11,16);2*1H

InChI Key

YBHWOFPQNTYJOD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN=C(C=C1)N2CCNCC2.Cl.Cl

Origin of Product

United States

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